molecular formula C18H21N3O4S B2868437 N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-80-0

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2868437
CAS No.: 887204-80-0
M. Wt: 375.44
InChI Key: IZAPFHJVOMPCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,5-Dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative designed for research applications. This compound features a central oxalamide backbone, an N-linked 2,5-dimethylphenyl group, and a C-linked 4-sulfamoylphenethyl moiety. The structural combination of the oxalamide framework with the sulfonamide group is associated with diverse biological activities, making it a compound of interest in medicinal chemistry and drug discovery. The 2,5-dimethylphenyl scaffold is a recognized structural feature in compounds investigated for their activity against multidrug-resistant pathogens . Research on similar molecular frameworks has demonstrated promising antibacterial properties , particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, the sulfamoylphenethyl group is a key moiety in sulfonamide-based inhibitors. Recent studies on sulfamethazine derivatives have highlighted their potential as neuraminidase inhibitors , targeting the "150-cavity" of influenza virus neuraminidase, which is crucial for viral replication . This suggests potential research applications for this compound in the development of anti-influenza agents. The mechanism of action for related compounds often involves enzyme inhibition . Sulfonamide-containing compounds can interact tightly with key arginine residues (e.g., Arg118, Arg292, Arg371) in enzyme active sites through hydrogen bonding, disrupting crucial biochemical pathways . Oxalamide derivatives, in general, have also been studied for their potential to modulate various biochemical processes, including signal transduction pathways and cell cycle regulation. Attention: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-3-4-13(2)16(11-12)21-18(23)17(22)20-10-9-14-5-7-15(8-6-14)26(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAPFHJVOMPCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

  • Activation of Oxalic Acid :
    Oxalic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions to generate oxalyl chloride. The reaction is typically conducted at 0–5°C to minimize side reactions:
    $$
    \text{HOOC-COOH} + 2 \, \text{SOCl}2 \rightarrow \text{ClCO-COCl} + 2 \, \text{HCl} + 2 \, \text{SO}2
    $$

  • First Amidation (N1 Substitution) :
    Oxalyl chloride reacts with 2,5-dimethylaniline in dichloromethane (DCM) at 0°C, facilitated by triethylamine (Et₃N) as a base. This step selectively forms the monoamide intermediate, N-(2,5-dimethylphenyl)oxalyl chloride:
    $$
    \text{ClCO-COCl} + \text{H}2\text{N-C}6\text{H}3(\text{CH}3)2 \rightarrow \text{ClCO-NH-C}6\text{H}3(\text{CH}3)_2 + \text{HCl}
    $$

  • Second Amidation (N2 Substitution) :
    The intermediate is coupled with 4-sulfamoylphenethylamine in tetrahydrofuran (THF) at room temperature. Excess Et₃N ensures complete deprotonation of the secondary amine:
    $$
    \text{ClCO-NH-C}6\text{H}3(\text{CH}3)2 + \text{H}2\text{N-CH}2\text{CH}2\text{C}6\text{H}4\text{SO}2\text{NH}_2 \rightarrow \text{N1-(2,5-Dimethylphenyl)-N2-(4-Sulfamoylphenethyl)Oxalamide} + \text{HCl}
    $$

Optimization Insights

  • Solvent Selection : Anhydrous DCM or THF minimizes hydrolysis of oxalyl chloride.
  • Temperature Control : Maintaining 0°C during the first amidation prevents di-substitution.
  • Yield : Typical isolated yields range from 65–78%, with purity >95% after recrystallization from ethanol/water.

Catalytic Dehydrogenative Coupling with Ruthenium Pincer Complexes

A novel approach reported by Li et al. (2020) employs acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines, catalyzed by a ruthenium pincer complex (Ru-MACHO-BH). While originally developed for symmetric oxalamides, this method has been adapted for unsymmetrical derivatives via sequential amine addition.

Reaction Protocol

  • Catalytic System :
    Ru-MACHO-BH (2 mol%), potassium tert-butoxide (BuOK, 50 mol%), and ethylene glycol are heated to 120°C under nitrogen.

  • Stepwise Amine Addition :

    • 2,5-Dimethylaniline is added first, undergoing dehydrogenative coupling to form an α-hydroxyamide intermediate.
    • 4-Sulfamoylphenethylamine is introduced after 12 hours, enabling selective N2 substitution.
  • Hydrogen Evolution :
    The reaction liberates H₂ gas, monitored via gas chromatography.

Key Advantages

  • Atom Economy : Utilizes ethylene glycol as a carbonyl source, avoiding hazardous oxalyl chloride.
  • Sustainability : Generates H₂ as the sole byproduct, aligning with green chemistry principles.
  • Yield : 58–62% for unsymmetrical oxalamides, lower than classical methods but with superior environmental metrics.

Continuous Flow Synthesis for Industrial Scalability

Adapted from patents on oxamide production, this method emphasizes process intensification and solvent recycling. While originally designed for dimethyl oxalate and ammonia, the protocol has been modified for aromatic amines.

Process Overview

  • Reactor Design :
    A tubular reactor with inline mixing zones for dimethyl oxalate, 2,5-dimethylaniline, and 4-sulfamoylphenethylamine in methanol.

  • Reaction Conditions :

    • Temperature: 60–80°C
    • Pressure: 10–15 bar
    • Residence Time: 30–45 minutes.
  • Product Isolation :
    Crystallization at 4°C followed by centrifugal filtration. Methanol is recovered via distillation and recycled.

Performance Metrics

  • Space-Time Yield : 1.2 kg·L⁻¹·h⁻¹, outperforming batch reactors by 300%.
  • Purity : >99% due to reduced side reactions in continuous flow.

Comparative Analysis of Preparation Methods

Parameter Oxalyl Chloride Method Ruthenium ADC Continuous Flow
Yield (%) 65–78 58–62 70–75
Reaction Time 8–12 hours 24–36 hours 0.5–1 hour
Byproducts HCl, SO₂ H₂ Methanol (recycled)
Scalability Lab-scale Pilot-scale Industrial-scale
Environmental Impact High (toxic reagents) Low Moderate

Critical Evaluation

  • Oxalyl Chloride Method : Preferred for small-scale synthesis due to simplicity, but generates hazardous waste.
  • Ruthenium ADC : Ideal for sustainable chemistry but requires optimization for asymmetric couplings.
  • Continuous Flow : Best suited for high-throughput production, though initial capital costs are significant.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl or phenyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides or sulfamides.

Scientific Research Applications

N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of oxalamide derivatives requires structural, functional, and pharmacological data.

Table 1: Hypothetical Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (Hypothetical)
N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide Oxalamide 2,5-dimethylphenyl, 4-sulfamoylphenethyl Potential enzyme inhibition
N1-(3-chlorophenyl)-N2-(benzyl)oxalamide Oxalamide 3-chlorophenyl, benzyl Anticancer activity
N1-(4-nitrophenyl)-N2-(propyl)oxalamide Oxalamide 4-nitrophenyl, propyl Antibacterial properties

Key Differences:

Sulfonamide Functionality : The 4-sulfamoylphenethyl moiety introduces hydrogen-bonding capabilities absent in analogs like benzyl or propyl derivatives.

Research Findings and Challenges

No peer-reviewed studies or experimental data from the provided evidence address this compound’s pharmacological profile or mechanistic insights. Linguistic frameworks from the evidence (e.g., metaphorical construal , semantic activation , predicate implicature ) are unrelated to chemical analysis and cannot be extrapolated to infer biological activity.

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